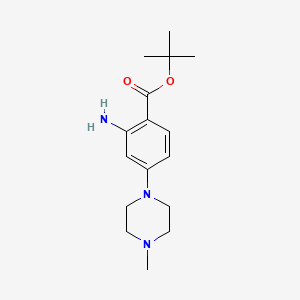

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

描述

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS RN 1034975-35-3) is a synthetic organic compound with the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol . Its structure comprises a benzoate core substituted with an amino group at position 2, a 4-methylpiperazin-1-yl group at position 4, and a tert-butyl ester moiety. The compound is light-sensitive and requires storage at 2–8°C under inert atmosphere to maintain stability .

Key applications include its role as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors or anticancer agents, where the 4-methylpiperazine group may enhance solubility and target binding . Analytical data, such as collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺ CCS: 171.1 Ų), are available for mass spectrometry applications .

属性

IUPAC Name |

tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)13-6-5-12(11-14(13)17)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFVPEGUJIXKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034975-35-3 | |

| Record name | 2-amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Esterification and Protection of 4-chloro-2-nitrobenzoic acid

- Reactants: 4-chloro-2-nitrobenzoic acid, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP), tert-butyl alcohol.

- Solvent: Dichloromethane or 1,2-dichloroethane.

- Conditions: The mixture is stirred at 10–35 °C (preferably 30 °C) for 5–12 hours.

- Molar Ratios: 4-chloro-2-nitrobenzoic acid : tert-butyl alcohol : DMAP : di-tert-butyl dicarbonate ≈ 1 : 0.3–0.5 : 2–3.

- Outcome: Formation of 4-chloro-2-nitrobenzoic acid tert-butyl ester.

This step effectively protects the carboxyl group as a tert-butyl ester, facilitating subsequent substitution reactions.

Step 2: Nucleophilic Aromatic Substitution with N-methylpiperazine

- Reactants: 4-chloro-2-nitrobenzoic acid tert-butyl ester, N-methylpiperazine, diazabicyclo[2.2.2]octane (DABCO).

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Heated at 90–100 °C for 10–12 hours.

- Molar Ratios: Ester : N-methylpiperazine : DABCO ≈ 1 : 1.8–3 : 0.2–1.0.

- Procedure: The reaction mixture is stirred and monitored by thin layer chromatography (TLC) until the starting material disappears. Upon completion, the mixture is cooled, water is added to induce crystallization, followed by filtration and drying.

- Yield: Approximately 72–80% with high purity (HPLC > 98%).

This step replaces the chlorine atom with the N-methylpiperazine moiety via nucleophilic aromatic substitution, facilitated by the organic base DABCO.

Step 3: Reduction of Nitro Group to Amino Group

- Reactants: tert-butyl 2-nitro-4-(4-methyl-1-piperazine)benzoate, Raney nickel catalyst, 80% hydrazine hydrate.

- Solvent: Methanol.

- Conditions: Heated to 60 °C under reflux for about 2 hours.

- Procedure: The nitro compound is dissolved in methanol, Raney nickel is added, followed by slow dropwise addition of hydrazine hydrate. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the product is crystallized by adding water.

- Yield: Approximately 80.5% with purity up to 99.7%.

This catalytic reduction converts the nitro group to the desired amino group, completing the synthesis of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate.

Summary Table of Preparation Conditions and Yields

| Step | Reaction Type | Reactants & Catalysts | Solvent | Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|

| 1 | Esterification & Protection | 4-chloro-2-nitrobenzoic acid, DMAP, di-tert-butyl dicarbonate, tert-butyl alcohol | DCM or 1,2-dichloroethane | 10–35 °C, 5–12 h | Not specified | Not specified |

| 2 | Nucleophilic Aromatic Substitution | 4-chloro-2-nitrobenzoic acid tert-butyl ester, N-methylpiperazine, DABCO | DMSO | 90–100 °C, 10–12 h | 72–80 | >98 |

| 3 | Catalytic Reduction | tert-butyl 2-nitro-4-(4-methylpiperazin-1-yl)benzoate, Raney nickel, 80% hydrazine hydrate | Methanol | 60 °C reflux, 2 h | 80.5 | 99.7 |

Research Findings and Advantages

- Raw Material Accessibility: The use of 4-chloro-2-nitrobenzoic acid as a starting material ensures availability and cost-effectiveness.

- Reaction Efficiency: The entire synthetic process is completed within approximately 20 hours, demonstrating high reaction speed.

- Energy Consumption: Moderate temperatures and simple reaction setups contribute to low energy requirements.

- Purification: The post-reaction workup involves straightforward crystallization and filtration, simplifying product isolation.

- Product Quality: The final compound exhibits high purity (>99%) suitable for further research or application.

Alternative Synthetic Notes

While the above method is well-documented and efficient, alternative approaches may involve different protecting groups or reduction methods. However, the described procedure remains the most practical and industrially scalable route reported in recent patent literature.

化学反应分析

Deprotection of the Tert-Butyl Ester

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

Mechanism : Acidic cleavage of the tert-butyl ester proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of tert-butanol .

Functionalization of the Aromatic Amino Group

The 2-amino group on the benzene ring participates in acylation and coupling reactions, enabling further derivatization.

Example : Reaction with benzyl chloroformate in DMF forms a stable carbamate derivative . The amino group also undergoes diazotization in the presence of nitrous acid (HNO2), enabling coupling with phenols or thiols .

Modification of the Piperazine Moiety

The 4-methylpiperazin-1-yl group undergoes alkylation and acylation at its secondary amine site.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, potassium carbonate, DMF, 60°C, 8 h | CH3I, K2CO3 | 70–75% | |

| Salt formation | HCl in diethyl ether, 0°C, 1 h | HCl gas | Quant. |

Key Insight : The piperazine nitrogen reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility .

Coupling Reactions via the Carboxylic Acid

After deprotection, the carboxylic acid participates in peptide coupling to form amides or esters.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Amide bond formation | HBTU, DIPEA, DMF, 25°C, 24 h | HBTU, DIPEA | 80–85% | |

| Esterification | DCC, DMAP, dichloromethane, 0°C → 25°C, 12 h | DCC, DMAP, alcohol | 70–75% |

Example : Coupling with pramipexole derivatives using HBTU forms bioactive hybrids .

Oxidation and Reduction Reactions

The aromatic amine and piperazine groups exhibit redox activity under controlled conditions.

Note : While direct oxidation data for this compound is limited, analogous tert-butyl benzoates show predictable behavior under strong oxidizing agents.

Comparative Reactivity with Analogues

The compound’s dual tert-butyl and piperazine groups confer unique steric and electronic effects compared to simpler analogues:

| Compound | Reactivity Difference |

|---|---|

| tert-Butyl 2-amino-4-methylbenzoate | Lower steric hindrance; faster acylation rates |

| tert-Butyl 2-amino-4-isopropylbenzoate | Enhanced solubility in nonpolar solvents due to branched alkyl groups |

| tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate | Reduced basicity of the amine compared to piperazine |

科学研究应用

Chemistry

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This compound is often used in the synthesis of pharmaceuticals and agrochemicals, making it valuable in both academic and industrial chemistry settings.

Biology

In biological research, this compound is employed to study enzyme interactions and protein binding. Its derivatives have shown promising activity against certain cancer cell lines and pathogens. For instance, modifications to the piperazine ring significantly affect the compound's potency and solubility, which are critical factors in drug design.

Anticancer Activity

A notable case study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound exhibited significant inhibition of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Compound | Target Cell Line | EC50 (μM) | Remarks |

|---|---|---|---|

| NEU-1953 | T.b. brucei | <0.03 | Highly potent |

| NEU-1953 | HepG2 | >30 | Safe at high concentrations |

| NEU-1953 | Human liver microsomes | <8.6 | Low clearance rate |

This data suggests that while the compound is effective against Trypanosoma brucei, it also maintains a favorable safety profile in human liver models, indicating potential for therapeutic use.

Antimicrobial Properties

Research has also investigated the antimicrobial properties of this compound, particularly its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, suggesting its potential application in treating bacterial infections.

Synthesis Approaches

The synthesis of this compound typically involves several steps:

3.1 Formation of the Benzoate Ester

This step utilizes tert-butyl alcohol and appropriate acid chlorides to form the ester linkage.

3.2 Piperazine Substitution

The introduction of the piperazine moiety occurs through nucleophilic substitution reactions.

3.3 Purification

High-purity products are obtained using chromatography techniques, with overall yields reaching up to 97%, making it a viable candidate for further pharmaceutical development.

Case Study 1: Anticancer Activity

A study highlighted the synthesis of piperazine-containing drugs, emphasizing the potential of this compound as an anticancer agent. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation in vitro.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against common bacterial pathogens, demonstrating its potential as a therapeutic agent in infectious diseases.

作用机制

The mechanism of action of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

相似化合物的比较

Table 1: Comparative Analysis of Structurally Related Compounds

*Compound 15a: tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate. †Compound 230: Intermediate in a multi-step synthesis involving nitro reduction and Pd-mediated coupling.

Key Observations:

Piperazine Substituents: The target compound’s 4-methyl group balances lipophilicity and steric effects, optimizing solubility and receptor interactions. Compound 15a incorporates a pyrimido-oxazin core, which may enhance rigidity and binding specificity compared to the flexible benzoate scaffold .

Analytical Data :

- The target compound’s predicted CCS values (e.g., [M+H]⁺: 171.1 Ų) provide benchmarks for LC-MS workflows, whereas similar compounds lack such data .

Pharmacological Relevance

- The 4-methylpiperazine moiety in the target compound and analogs (e.g., Compound 15a, 230) is critical for interactions with kinase ATP-binding pockets, as seen in anticancer drug design .

- Amino and tert-butyl groups enhance solubility and bioavailability compared to free carboxylic acid derivatives, a common strategy in prodrug development .

生物活性

Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS No. 1034975-35-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₆H₂₅N₃O₂

- Molecular Weight : 291.39 g/mol

- Appearance : White powder

The compound's structure includes a tert-butyl group and a piperazine moiety, which are known to enhance solubility and biological activity.

This compound is believed to interact with various biological targets, including receptors and enzymes involved in disease processes. Its structural features allow it to serve as a versatile building block in drug design, particularly for compounds targeting specific biological receptors or pathways.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines and pathogens. For instance, research indicates that modifications to the piperazine ring can significantly affect the compound's potency and solubility:

| Compound | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| NEU-1953 | T.b. brucei | <0.03 | Highly potent |

| NEU-1953 | HepG2 | >30 | Safe at high concentrations |

| NEU-1953 | Human liver microsomes | <8.6 | Low clearance rate |

These results suggest that while the compound is effective against Trypanosoma brucei, it maintains a favorable safety profile in human liver models, indicating potential for therapeutic use.

Case Study 1: Anticancer Activity

A study focused on the synthesis of piperazine-containing drugs highlighted the potential of this compound as an anticancer agent. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Research has also investigated the antimicrobial properties of this compound, particularly its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits moderate antibacterial activity, suggesting its potential application in treating bacterial infections.

Synthesis Approaches

The synthesis of this compound typically involves several steps:

- Formation of the benzoate ester : Utilizing tert-butyl alcohol and appropriate acid chlorides.

- Piperazine substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.

- Purification : Employing chromatography techniques to obtain high-purity product.

The overall yield can reach up to 97%, making it a viable candidate for further development in pharmaceutical applications .

常见问题

Q. How should crystallographic data (e.g., CCDC entries) be interpreted for structural validation?

- Methodological Answer : Analyze bond lengths (C–N: ~1.45 Å, C–O: ~1.23 Å) and angles (sp³ N: ~109.5°) against Cambridge Structural Database averages. Refinement residuals (R <0.05) and electron density maps must confirm absence of disorder. Cite CCDC deposition numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。